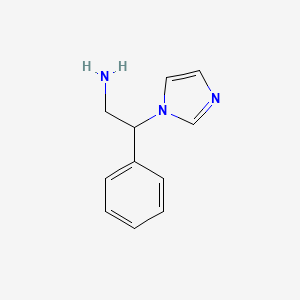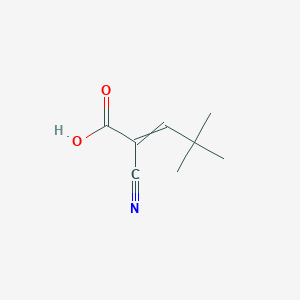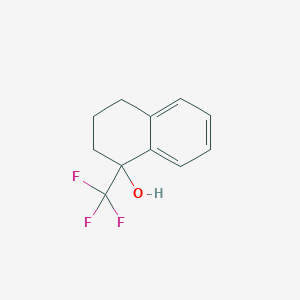
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound characterized by a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 2,3-dimethylphenyl group
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized through the direct fluorination of 1-(2,3-dimethylphenyl)ethan-1-ol using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2,3-dimethylbenzene with a trifluoromethyl group, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone, 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylated alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Trifluoromethylated alkanes.
Substitution: Various halogenated and alkylated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Its molecular targets include enzymes and receptors involved in various metabolic pathways.
Comparación Con Compuestos Similares
1-(2,3-Dimethylphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethanone: The ketone form, which is more reactive and has distinct reactivity patterns compared to the alcohol form.
2,3-Dimethylbenzene: The parent aromatic compound without the fluorinated ethan-1-ol moiety, serving as a starting material for synthesis.
These compounds highlight the unique characteristics imparted by the trifluoromethyl group and the hydroxyl group in 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGLVQJRLKLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














